2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol

Descripción general

Descripción

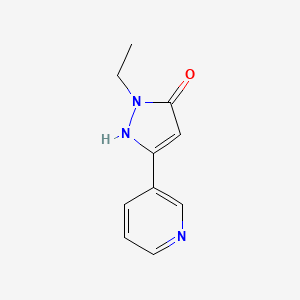

2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol is a heterocyclic compound that features both a pyrazole and a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-pyridinecarboxaldehyde with ethyl hydrazinecarboxylate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .

Análisis De Reacciones Químicas

Types of Reactions

2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrazole and pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyrazoles, and various substituted derivatives depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Phosphodiesterase Inhibition

One of the prominent applications of 2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol is its role as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that regulate intracellular levels of cyclic nucleotides, which are crucial for various physiological processes. Selective inhibition of specific PDEs, such as PDE2A, has been linked to cognitive enhancement and neuroprotection. Research indicates that compounds with similar structures have shown promise in treating cognitive impairments associated with neurodegenerative diseases like Alzheimer’s and schizophrenia .

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that derivatives of pyrazole, including those related to this compound, exhibit significant antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics or antimicrobial agents .

3. Anticancer Potential

Recent studies have indicated that pyrazole derivatives can act as anticancer agents by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of anti-apoptotic proteins, leading to increased cancer cell death. The structural features of this compound may contribute to its effectiveness in this regard, making it a candidate for further research in cancer therapeutics .

Case Studies and Research Findings

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications to its structure can enhance its potency against specific targets while minimizing side effects. For instance, substituents at various positions on the pyrazole ring can significantly influence biological activity and selectivity toward different enzymes or receptors .

Mecanismo De Acción

The mechanism of action of 2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

Similar Compounds

Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and CDK2 inhibition.

Pyrazolo[4,3-c]pyridine: Studied for its antiproliferative activity against cancer cell lines.

Indole derivatives: Widely researched for their diverse biological activities.

Uniqueness

2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol stands out due to its unique combination of a pyrazole and pyridine ring, which imparts distinct chemical and biological properties.

Actividad Biológica

2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

1. Overview of the Compound

Chemical Structure:

The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. Its structure can be represented as follows:

Molecular Formula: C9H10N4O

CAS Number: 1279105-79-1

2.1 Target Enzymes and Receptors

This compound interacts with several enzymes and receptors in biological systems:

- Cyclooxygenase-2 (COX-2): This compound has been shown to inhibit COX-2, leading to reduced inflammation and pain.

- Superoxide Dismutase (SOD): It enhances the activity of antioxidant enzymes like SOD, contributing to oxidative stress reduction.

2.2 Biochemical Pathways

The compound influences various biochemical pathways:

- MAPK Pathway: Activation of this pathway promotes cell proliferation and survival, indicating potential applications in cancer therapy.

3.1 Antioxidant Activity

Research indicates that this compound exhibits strong antioxidant properties. It scavenges free radicals and protects cells from oxidative damage, which is crucial in preventing chronic diseases such as cancer and cardiovascular disorders .

3.2 Anti-inflammatory Effects

The compound's inhibition of COX-2 suggests significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

3.3 Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains, indicating its potential use in developing new antibiotics .

4.1 Absorption and Distribution

The absorption characteristics of this compound are influenced by its solubility and stability. It is primarily metabolized in the liver via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

4.2 Dosage Effects

In animal models, low doses have been shown to enhance antioxidant defenses without significant adverse effects, while higher doses may lead to toxicity.

5.1 In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit the proliferation of cancer cell lines such as HeLa and A375, showcasing its potential as an anticancer agent .

5.2 In Vivo Studies

Animal studies have indicated that treatment with this compound reduces tumor growth in xenograft models, further supporting its therapeutic potential against cancer .

6. Summary of Research Findings

7. Conclusion

The compound this compound exhibits a range of biological activities with promising therapeutic applications in inflammation, cancer treatment, and infection control. Further research is warranted to fully elucidate its mechanisms of action and optimize its pharmacological properties for clinical use.

Propiedades

IUPAC Name |

2-ethyl-5-pyridin-3-yl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-2-13-10(14)6-9(12-13)8-4-3-5-11-7-8/h3-7,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBNQSPTUVBNEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=C(N1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.